An In-Depth Technical Guide to the Synthesis of 2-Amino-2-phenylacetonitrile from Benzaldehyde
An In-Depth Technical Guide to the Synthesis of 2-Amino-2-phenylacetonitrile from Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of 2-amino-2-phenylacetonitrile, a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. The primary focus of this guide is the Strecker synthesis, a classic and versatile method for the preparation of α-aminonitriles from aldehydes.
Introduction
2-Amino-2-phenylacetonitrile, also known as α-aminobenzyl cyanide, is a key intermediate in the synthesis of various molecules, including amino acids like phenylalanine and its derivatives. Its versatile chemical nature, featuring both an amino and a nitrile group attached to the same benzylic carbon, allows for a wide range of subsequent chemical transformations. The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a fundamental and widely practiced method for the preparation of this and other α-aminonitriles due to its simplicity and the ready availability of starting materials.[1][2]
The Strecker Synthesis: A Three-Component Reaction
The Strecker synthesis is a one-pot, three-component reaction involving an aldehyde (or ketone), ammonia (or an amine), and a cyanide source.[1][2] In the context of synthesizing 2-amino-2-phenylacetonitrile, the reactants are benzaldehyde, ammonia (often from an ammonium salt like ammonium chloride), and a cyanide salt such as potassium or sodium cyanide.[1]
The reaction proceeds through two main stages:
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Imine Formation: Benzaldehyde reacts with ammonia to form an intermediate imine. This step is often facilitated by the presence of a mild acid.[2][3]
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Nucleophilic Cyanide Addition: The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the final product, 2-amino-2-phenylacetonitrile.[1][3]
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the Strecker synthesis of 2-amino-2-phenylacetonitrile is depicted below. The process begins with the reaction of benzaldehyde and ammonia to form an imine, which is then attacked by a cyanide ion.
Figure 1: Mechanism of the Strecker Synthesis.
A typical experimental workflow for the synthesis and purification of 2-amino-2-phenylacetonitrile is outlined below. This process involves the initial reaction, followed by extraction and purification steps to isolate the final product.
Figure 2: General Experimental Workflow.
Experimental Protocols and Data
While various modifications exist, the following sections detail representative experimental protocols derived from the literature for the synthesis of 2-amino-2-phenylacetonitrile and its derivatives.
General Strecker Protocol
A common procedure involves the reaction of an aldehyde and an amine with a cyanide source.[4]
Method A:
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A solution of the amine (100 mmol) in acetic acid (25 ml) is added to a stirred suspension of potassium cyanide (13.02 g, 200 mmol) and the aldehyde (100 mmol) in dry methanol (150 ml).[4]
-
The mixture is subjected to ultrasonic irradiation for 18 hours, during which the temperature may rise.[4]
-
The solvent is then evaporated at room temperature, and the residue is dissolved in diethyl ether (80 ml).[4]
-
The ether solution is extracted with water (80 ml), the ether layer is separated, and the aqueous layer is further extracted with diethyl ether (2 x 40 ml).[4]
-
The combined organic layers are dried and the solvent evaporated to yield the crude aminonitrile.[4]
One-Pot Synthesis using Ferricyanides
A more recent and less toxic approach utilizes ferricyanides as the cyanide source.[5]
General Procedure A:
-
The respective amine (2.00 mmol) and benzaldehyde (0.20 mL, 2.00 mmol) are reacted according to a general procedure.[5]
-
The resulting α-amino nitrile is purified by flash column chromatography on silica gel after evaporation of the solvent in vacuo.[5]
Quantitative Data
The yields of 2-amino-2-phenylacetonitrile and its N-substituted derivatives can vary significantly depending on the specific reagents and reaction conditions used. The following table summarizes yields reported in the literature for various derivatives.
| Amine Used | Product | Yield (%) | Reference |
| p-Toluidine | 2-(p-(Methylphenyl)amino)-2-phenylacetonitrile | 97% | [5] |
| p-Bromoaniline | 2-((p-Bromophenyl)amino)-2-phenylacetonitrile | 85% | [5] |
| Aniline | 2-Phenyl-2-(phenylamino)acetonitrile | 84% | [5] |
| p-Anisidine | 2-((p-Methoxyphenyl)amino)-2-phenylacetonitrile | 68% | [5] |
| Ammonia | 2-Amino-2-phenylacetonitrile | 29% | [6] |
Purification and Characterization
Purification of the crude 2-amino-2-phenylacetonitrile is crucial to remove unreacted starting materials and byproducts. Common purification techniques include:
-
Acid-Base Extraction: This method takes advantage of the basicity of the amino group. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous phase. The aqueous layer is then basified, and the purified aminonitrile is extracted back into an organic solvent.[6]
-
Column Chromatography: Silica gel column chromatography is a widely used technique for purifying α-aminonitriles, often employing a solvent system such as a mixture of cyclohexane and ethyl acetate.[5]
The purified product can be characterized by various analytical methods, including:
-
Melting Point: 55°C[]
-
Boiling Point: 235.8±28.0°C at 760 mmHg[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Infrared (IR) Spectroscopy
-
Mass Spectrometry (MS)
Conclusion
The Strecker synthesis provides a reliable and straightforward method for the preparation of 2-amino-2-phenylacetonitrile from benzaldehyde. The reaction is characterized by its operational simplicity and the use of readily available starting materials. While the traditional protocol involves the use of toxic cyanide salts, modern variations are exploring safer cyanide sources. The yields of the reaction can be influenced by the choice of amine and reaction conditions. Proper purification techniques are essential to obtain a high-purity product, which is a valuable intermediate for further synthetic applications in the pharmaceutical and chemical industries.
References
- 1. Strecker_amino_acid_synthesis [chemeurope.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Syntheses of optically active α-amino nitriles by asymmetric transformation of the second kind using a principle of O. Dimroth - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. prepchem.com [prepchem.com]
